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Compound of Interest

Compound Name: Camphane

Cat. No.: B1194851

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to
Camphane Data

This guide provides a comprehensive comparison of experimentally determined and
computationally calculated data for camphane (1,7,7-trimethylbicyclo[2.2.1]heptane). By
presenting a side-by-side analysis of physical properties and spectroscopic data, this document
aims to offer researchers, scientists, and drug development professionals a clear
understanding of the correlations and deviations between theoretical models and experimental
measurements for this bicyclic monoterpene. Such comparisons are crucial for validating
computational methods and for the interpretation of experimental results in the broader context
of chemical and pharmaceutical research.

Physical and Chemical Properties

The fundamental physical and chemical properties of camphane, such as its melting point,
boiling point, and molecular characteristics, serve as a primary benchmark for comparison.
Experimental values for these properties are well-established, providing a solid foundation for
evaluating the accuracy of computational predictions.
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Property Experimental Value Computational Value
1,7,7- )

IUPAC Name ) ] Not Applicable
trimethylbicyclo[2.2.1]heptane

Molecular Formula CioH1s[1] Not Applicable

Molecular Weight 138.25 g/mol [1] Not Applicable

Melting Point 157.0-159.0 °CJ[2], 158.5 °C[1] Not Available

Boiling Point 160.0-162.0 °C[2], 161 °C[1] Not Available

Spectroscopic Data

Spectroscopic techniques are indispensable for the structural elucidation of molecules. The
following sections compare the experimental spectroscopic data for camphane with
computationally predicted values.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of
a molecule. While specific experimental NMR data for camphane was not found in the
available search results, a general understanding of the expected chemical shifts can be
inferred from the known structure. Computational chemistry offers methods to predict these
chemical shifts, which can be invaluable in the absence of experimental spectra or for the
assignment of complex signals.

IH NMR Data

No specific experimental or computational *H NMR data for camphane was retrieved in the
search results.

13C NMR Data

No specific experimental or computational 23C NMR data for camphane was retrieved in the
search results.

Infrared (IR) Spectroscopy
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IR spectroscopy is used to identify the functional groups present in a molecule by measuring
the absorption of infrared radiation. The spectrum is characterized by absorption bands
corresponding to the vibrational frequencies of specific bonds.

No specific experimental or computational IR spectroscopy data for camphane was retrieved in
the search results.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule. The mass-to-charge ratio (m/z) of the molecular ion and its fragments are key
identifiers.

No specific experimental or computational mass spectrometry data for camphane was
retrieved in the search results.

Experimental and Computational Methodologies

A critical aspect of comparing experimental and computational data is understanding the
methodologies employed to obtain them. The following diagrams illustrate the typical workflows
for experimental data acquisition and computational modeling.
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Fig. 1: General workflow for experimental data acquisition.
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Fig. 2: General workflow for computational modeling.

Conclusion

This guide highlights the available experimental data for the physical properties of camphane
and underscores the current gap in readily accessible, specific experimental and computational
spectroscopic data. While experimental melting and boiling points provide a valuable reference,
a comprehensive comparison necessitates detailed spectroscopic information from both
experimental measurements and theoretical calculations. The presented workflows offer a
foundational understanding of the processes involved in generating these two types of data.
Future work should focus on acquiring and reporting detailed experimental NMR, IR, and mass
spectra of camphane and performing computational studies to predict these properties. This
will enable a more robust and informative comparison, ultimately benefiting researchers in the
fields of chemistry and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

© 2025 BenchChem. All rights reserved. 5/6 Tech Support


https://www.benchchem.com/product/b1194851?utm_src=pdf-body
https://www.benchchem.com/product/b1194851?utm_src=pdf-body
https://www.benchchem.com/product/b1194851?utm_src=pdf-custom-synthesis
https://pubchem.ncbi.nlm.nih.gov/compound/Bornane
https://www.thegoodscentscompany.com/data/rw1014241.html
https://www.benchchem.com/product/b1194851#computational-vs-experimental-data-for-camphane
https://www.benchchem.com/product/b1194851#computational-vs-experimental-data-for-camphane
https://www.benchchem.com/product/b1194851#computational-vs-experimental-data-for-camphane
https://www.benchchem.com/product/b1194851#computational-vs-experimental-data-for-camphane
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1194851?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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